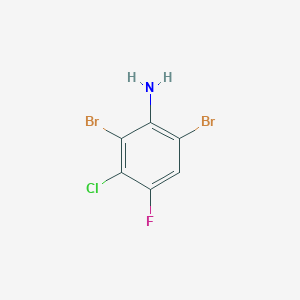

2,6-Dibromo-3-chloro-4-fluoroaniline

Descripción general

Descripción

2,6-Dibromo-3-chloro-4-fluoroaniline is a chemical compound with the linear formula HC6Br2ClFNH2 . It has a molecular weight of 303.35 . It is used in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .

Molecular Structure Analysis

The crystal and molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline has been determined . The crystals are monoclinic, with a = 3.8380 (3), b = 13.1010 (12), c = 8.0980 (8) Å, β = 96.010 (4)°, V = 404.94 (6) Å^3, Z = 2, sp. gr. P 2 1 .Chemical Reactions Analysis

The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed . Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed .Physical And Chemical Properties Analysis

The compound has a density of 2.2±0.1 g/cm^3, a boiling point of 308.3±37.0 °C at 760 mmHg, and a flash point of 140.3±26.5 °C . It has a molar refractivity of 50.8±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 140.2±3.0 cm^3 .Aplicaciones Científicas De Investigación

Spectroscopic Properties Analysis

The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed . This analysis provides valuable information about the vibrational characteristics of the molecule .

Nonlinear Optical Activity Study

Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed . The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .

Molecular Structure Determination

The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined . The crystals are monoclinic, with a series of dispersive halogen···halogen interactions in the crystal structure .

Hydrogen Bond Analysis

Classical intra- and intermolecular hydrogen bonds of the N–H··· Hal type are observed next to a series of dispersive halogen···halogen interactions in the crystal structure . This provides insights into the intermolecular forces at play within the crystal structure .

Vibrational Frequency Investigation

The effects of the amino, bromo, chloro, and fluoro substituents on the vibrational frequencies were investigated . This helps in understanding the impact of different substituents on the vibrational characteristics of the molecule .

Asymmetric Synthesis Application

2,6-Dibromo-4-fluoroaniline was employed in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis . This highlights its potential use in the development of pharmaceutical drugs .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dibromo-3-chloro-4-fluoroaniline, also known as 3-Chloro-2,6-Dibromo-4-fluoroaniline, is the prostaglandin D2 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammation.

Mode of Action

The compound interacts with the prostaglandin D2 receptor, potentially inhibiting its activity

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway , which is involved in the production of lipid compounds within cells. These compounds play key roles in inflammatory responses . By interacting with the prostaglandin D2 receptor, the compound can influence these responses.

Result of Action

The molecular and cellular effects of 2,6-Dibromo-3-chloro-4-fluoroaniline’s action are related to its potential to inhibit the prostaglandin D2 receptor . This could result in a reduction of allergic reactions and inflammation.

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name |

2,6-dibromo-3-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBEZGEEPNKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371391 | |

| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-3-chloro-4-fluoroaniline | |

CAS RN |

175135-09-8 | |

| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-Dibromo-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline?

A1: 2,6-Dibromo-3-chloro-4-fluoroaniline is an aniline derivative with the following substituents: two bromine atoms at the 2 and 6 positions, a chlorine atom at the 3 position, and a fluorine atom at the 4 position. Its molecular structure has been determined using X-ray crystallography. [] You can find the detailed crystallographic data in the research paper titled "Crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline". []

- Reference: [] A. D. Gutman, Crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline, Zh. Strukt. Khim 1984, 25, 172-174. (https://www.semanticscholar.org/paper/1a48ccea4e837ea89d374982a519c810f7b23637)

Q2: Have any computational studies been conducted on 2,6-Dibromo-3-chloro-4-fluoroaniline?

A2: Yes, quantum chemical calculations have been employed to investigate the spectroscopic properties and nonlinear optical activity of 2,6-Dibromo-3-chloro-4-fluoroaniline. [, ] These studies provide insights into the electronic structure and potential applications of this compound.

- References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)

Q3: What are the potential applications of 2,6-Dibromo-3-chloro-4-fluoroaniline based on its computational studies?

A3: While the available research primarily focuses on structural characterization and theoretical calculations, the computational studies suggest that 2,6-Dibromo-3-chloro-4-fluoroaniline might possess interesting nonlinear optical properties. [, ] Further research is needed to explore these properties and assess its potential for applications in areas like optoelectronics or photonics.

- References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)